2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
61995-64-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
FUQGBFSQMDXNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-trimethylphenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of 2,7,8-Trimethylchroman-4-one often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The ketone group at position 4 is a key reactive site. Reduction of the ketone to a secondary alcohol has been achieved using sodium borohydride (NaBH₄) in methanol, yielding 2,7,8-trimethylchroman-4-ol . Conversely, oxidation of the dihydrobenzopyran system to fully aromatic benzopyran derivatives requires strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C → RT, 2h | 2,7,8-Trimethylchroman-4-ol | 85% | |
| Oxidation | DDQ, CH₂Cl₂, reflux, 6h | 2,7,8-Trimethyl-4H-chromen-4-one | 72% |
Acid-Catalyzed Reactions
Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄) facilitate ring-opening and electrophilic substitutions. For example, sulfuric acid in ethanol induces etherification at the ketone oxygen, forming ethyl ether derivatives .
Mechanism Highlights :
-
Protonation of the ketone oxygen enhances electrophilicity.
-
Methyl groups at positions 2, 7, and 8 sterically hinder para-substitution, directing reactivity to meta positions.
Functionalization via Alkylation/Acylation
The methyl groups and aromatic ring enable selective functionalization:
-
Friedel-Crafts alkylation introduces substituents at the electron-rich positions of the aromatic ring (e.g., using tert-butyl chloride/AlCl₃).
-
Acylation with acetyl chloride in the presence of FeCl₃ yields 3-acetyl derivatives.
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 40°C, 4h | 6-tert-Butyl-2,7,8-trimethylchroman-4-one | Intermediate for antioxidants |
| Acylation | AcCl, FeCl₃, RT, 3h | 3-Acetyl-2,7,8-trimethylchroman-4-one | Antimicrobial agent precursor |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the dihydrobenzopyran ring undergoes cleavage. For instance:
-
Base-mediated hydrolysis (NaOH, H₂O/EtOH) opens the ring to form 2-(2,4,5-trimethylphenyl)acetic acid derivatives .
-
Acid-catalyzed rearrangement produces fused bicyclic structures, observed in studies of related chromanones .
Comparative Reactivity with Analogues
The methyl substitution pattern distinctively modulates reactivity compared to analogues:
| Compound | Key Reactivity Difference | Reference |
|---|---|---|
| 2,5,7-Trimethylchroman-4-one | Faster oxidation due to less steric hindrance at C5 | |
| 5,7,8-Trimethylchroman-4-one | Enhanced electrophilic substitution at C6 |
Biological Activity of Derivatives
Reaction products exhibit diverse bioactivities:
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research indicates that 2,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exhibits strong antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for chronic inflammatory conditions .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuronal apoptosis and promote cell survival under stress conditions has been documented .
Therapeutic Applications
1. Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential benefits in cardiovascular health. It may help reduce the risk of heart disease by improving endothelial function and reducing arterial stiffness .
2. Cancer Therapy
Emerging research suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations when treated with the compound compared to control groups .
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed enhanced memory retention compared to untreated controls .
Mechanism of Action
The mechanism of action of 2,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzopyranone scaffold is highly versatile, with biological activity modulated by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Bioactivity and Pharmacological Profiles
2.7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Lipophilicity : Methyl groups enhance membrane permeability but reduce aqueous solubility, limiting its use in hydrophilic formulations .
- Stability : Methyl substituents confer resistance to oxidative degradation compared to hydroxylated analogs .
Flavanonol (Taxifolin)
- Antioxidant Activity : The 3,4-dihydroxyphenyl and 3,5,7-trihydroxy groups enable potent free radical scavenging, with IC₅₀ values < 10 μM in DPPH assays .
- Therapeutic Applications : Registered as a pharmaceutical ingredient in Russia for cardiovascular and neuroprotective effects .
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP)
- Solubility : The hydroxyl group improves solubility (logP ~1.3) compared to the trimethyl derivative (logP ~2.5) .
Foeniculin G
- Stereochemical Influence: The 2S,6S,7R,8R configuration enhances binding to neuronal receptors, as shown in NOESY and ECD studies .
Comparative Solubility and Formulation
Table 2: Solubility and Pharmacokinetic Parameters
| Compound | Water Solubility (mg/mL) | logP | Plasma Clearance (CLp) |
|---|---|---|---|
| 2,7,8-Trimethyl derivative | <0.1 | 2.5 | High (hepatic metabolism) |
| Taxifolin | 1.2 | 1.8 | Moderate |
| JNP | 0.5 | 1.3 | Low |
| Foeniculin G | 0.3 | 2.1 | High |
Biological Activity
2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 7-hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one, is a compound belonging to the flavonoid family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. This article explores the biological activity of this compound through a review of relevant studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. Its structure includes a benzopyran moiety which is characteristic of many flavonoids.
Specifications
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| CAS Number | Not specified |
| Purity | ≥ 97% |
Antioxidant Activity
Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are vital in combating oxidative stress which is linked to various diseases.
- Mechanism : The compound acts by scavenging free radicals and inhibiting lipid peroxidation.
- Findings : A study demonstrated that this compound exhibited significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory properties of this compound have been evaluated in several studies.
- In Vitro Studies : Research indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages .
- Clinical Implications : Its use in formulations aimed at reducing inflammation could be beneficial for conditions like arthritis and other inflammatory disorders.
Antimalarial Activity
The antimalarial potential of this compound has been explored due to its structural similarity to other known antimalarial agents.
- Case Studies : In vitro assays showed that the compound inhibited the growth of Plasmodium falciparum with an IC50 value comparable to established antimalarial drugs .
- Mechanism of Action : The mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability .
Research Findings
Several studies have documented the biological activities of this compound:
Table of Key Studies
Q & A
Q. What degradation products form under oxidative or hydrolytic stress, and how are they characterized?
- Methodological Answer : Forced degradation studies (e.g., 3% H₂O₂ for oxidation, 0.1M HCl/NaOH for hydrolysis) identify degradants. LC-MS/MS with collision-induced dissociation (CID) fragments molecules for structural elucidation. Compare degradation pathways to those of analogous compounds in and .
Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
